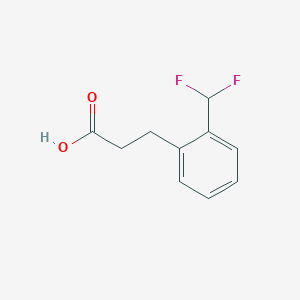

(2-(Difluoromethyl)phenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

3-[2-(difluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H10F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-4,10H,5-6H2,(H,13,14) |

InChI Key |

WOZTXTMWGFDKHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

CAS 1784821-12-0 safety data sheet and suppliers

Topic: CAS 1784821-12-0 Safety Data Sheet and Suppliers Content Type: In-depth Technical Guide

2-[3-(Difluoromethyl)phenyl]propanoic Acid: Handling, Safety, and Sourcing[1][2][3][4]

Abstract

This technical guide provides a comprehensive analysis of CAS 1784821-12-0 , chemically identified as 2-[3-(difluoromethyl)phenyl]propanoic acid .[1][2][3][4][5][6] Primarily utilized as a specialized fluorinated building block in medicinal chemistry, this compound serves as a critical intermediate for synthesizing bioisosteres in drug discovery programs. This document synthesizes safety protocols (SDS), physicochemical properties, and supply chain intelligence to support researchers in the safe and efficient integration of this material into high-throughput synthesis or lead optimization workflows.

Chemical Identity & Physicochemical Profile

CAS 1784821-12-0 is a carboxylic acid derivative featuring a difluoromethyl group on the phenyl ring.[1][2][7][3][4][5][6][8] The introduction of the -CHF2 moiety is a strategic medicinal chemistry tactic to modulate lipophilicity (LogP) and metabolic stability (blocking metabolic soft spots) while acting as a hydrogen bond donor bioisostere.

| Property | Specification |

| Chemical Name | 2-[3-(Difluoromethyl)phenyl]propanoic acid |

| CAS Number | 1784821-12-0 |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| MDL Number | MFCD28022884 |

| Physical State | Solid or Viscous Oil (Lot dependent; low melting point) |

| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility |

| Acidity (pKa) | ~4.0–4.5 (Predicted for phenylpropanoic acids) |

Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS): As a research chemical, CAS 1784821-12-0 is classified as an Irritant . It poses risks primarily to mucosal membranes and the respiratory tract due to its acidic nature.

Signal Word: WARNING

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Emergency Response Protocol

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

-

Skin Contact: Neutralize with mild soap and water. Remove contaminated clothing.

-

Eye Contact: Flush with water for at least 15 minutes, lifting eyelids occasionally. Consult an ophthalmologist.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of acidic material.

Experimental Handling & Storage

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate) recommended for long-term stability.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidative degradation or moisture absorption.

-

Container: Tightly sealed glass vial; avoid metal containers due to potential acid corrosion over time.

Solubility & Usage Protocol:

-

Preparation: Bring the vial to room temperature before opening to prevent water condensation.

-

Solvent Choice: Dissolve in DMSO or DMF for biological assays (stock concentration typically 10–100 mM). For chemical synthesis, Dichloromethane (DCM) or Ethyl Acetate are preferred.

-

Reaction Context: In amide coupling reactions (e.g., HATU/EDC coupling), ensure the addition of a base (DIPEA or TEA) to deprotonate the carboxylic acid and facilitate activation.

Visualization: Safe Handling Decision Tree

The following diagram outlines the logical flow for handling spills or exposure incidents in the lab.

Caption: Decision matrix for immediate response to exposure incidents involving CAS 1784821-12-0.

Supply Chain & Sourcing

Sourcing this compound requires attention to purity, as isomeric impurities (enantiomers) can affect biological data.

Key Suppliers:

-

BLD Pharm: Catalog #BD00988439.[1][2][7][3][4] Known for providing gram-scale quantities for research.

-

Astatech: Catalog #AT30809.[8] Specializes in fluorinated intermediates.

-

AA Blocks: Catalog #AA0FJ9QH.[5]

-

ChemSrc: Acts as an aggregator for various Chinese and international suppliers.

Evaluation Criteria:

-

Purity: Accept >95% for synthesis; >98% required for biological screening.

-

Stereochemistry: This CAS usually refers to the racemic mixture. If the S- or R-enantiomer is specifically required for a chiral binding pocket, verify the specific optical rotation data or request chiral HPLC traces from the supplier.

Application in Drug Discovery

The 2-[3-(difluoromethyl)phenyl]propanoic acid scaffold is valuable in Fragment-Based Drug Design (FBDD) .

Mechanistic Utility:

-

Bioisosterism: The -CHF2 group acts as a lipophilic hydrogen bond donor, potentially replacing -OH or -SH groups to improve membrane permeability.

-

Metabolic Blocking: Placing the difluoromethyl group on the phenyl ring can block metabolic oxidation at susceptible positions, extending the half-life (

) of the final drug candidate.

Visualization: Medicinal Chemistry Workflow

This diagram illustrates how this building block is integrated into a lead optimization cycle.

Caption: Integration of CAS 1784821-12-0 into a standard amide coupling workflow for analog generation.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary: Carboxylic Acid Derivatives Safety. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 175225-47-5|Methyl 2-(3-(trifluoromethyl)phenyl)propanoate|BLD Pharm [bldpharm.com]

- 2. 351-35-9|3-(Trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]

- 3. 85068-33-3|3,5-Bis(trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]

- 4. 104173-41-3|1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. 1784821-12-0_CAS号:1784821-12-0_2-[3-(Difluoromethyl)phenyl]propanoic acid - 化源网 [m.chemsrc.com]

- 7. 73853-89-1|2-(4-(Trifluoromethyl)phenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 8. netascientific.com [netascientific.com]

Technical Guide: Metabolic Stability of ortho-Difluoromethyl Phenylpropanoic Acid

Executive Summary

Phenylpropanoic acid (PPA) derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for NSAIDs (e.g., Ibuprofen), PPAR agonists (e.g., Glitazones), and various metabolic disorder treatments. However, this scaffold suffers from two primary metabolic liabilities: benzylic oxidation leading to rapid clearance and acyl-glucuronidation leading to potentially toxic reactive intermediates.

This guide details the strategic incorporation of an ** ortho-difluoromethyl (

-

Steric & Electronic Shielding: Blocks cytochrome P450 (CYP) access to the labile benzylic carbon.

-

Conformational Locking: Forms an intramolecular hydrogen bond with the carbonyl oxygen, masking polarity and hindering the formation of reactive acyl-glucuronides.

Part 1: The Physicochemical Rationale

The Lipophilic Hydrogen Bond Donor (LHBD) Concept

The

-

Acidity: The

of the proton in -

Lipophilicity: Unlike hydroxyl (

) groups which lower

The "Ortho Effect" on PPA

Placing the

| Parameter | Unsubstituted PPA | o- | o- |

| Benzylic Accessibility | High (Vulnerable) | Blocked (Steric) | Blocked (Steric + Electronic) |

| H-Bond Potential | None | None (Acceptor only) | Donor (Intramolecular) |

| Metabolic Fate | Benzylic Hydroxylation / Acyl-Glucuronidation | Stable / Slow Clearance | Stable / Improved Permeability |

Part 2: Metabolic Pathways & Blocking Mechanisms

Mechanism of Stabilization

The following diagram illustrates how the ortho-difluoromethyl group alters the metabolic trajectory of the PPA scaffold compared to the unsubstituted parent.

Figure 1: Comparative metabolic fate. The ortho-difluoromethyl group blocks CYP access and hinders glucuronidation via intramolecular hydrogen bonding.

Blocking Benzylic Oxidation

The benzylic carbon (

-

Steric Hindrance: The Van der Waals radius of

is significantly larger than Hydrogen. Placing it ortho forces the propanoic acid side chain to twist out of planarity with the phenyl ring. This prevents the "flat" geometry often required for CYP450 active site binding. -

Electronic Deactivation: The strong electron-withdrawing nature of fluorine (inductive effect,

) reduces the electron density at the benzylic position, making hydrogen atom abstraction (HAT) by the CYP heme-iron-oxo species energetically unfavorable.

Mitigating Acyl-Glucuronidation Toxicity

Carboxylic acids are often conjugated by UDP-glucuronosyltransferases (UGTs) to form acyl-glucuronides. These metabolites are electrophilic and can covalently bind to plasma proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

-

The Solution: The acidic proton of the ortho-

group forms a stable 7-membered intramolecular hydrogen bond ring with the carbonyl oxygen of the propanoic acid. This "masks" the carboxylate, reducing its affinity for UGT active sites and lowering the rate of conjugation.

Part 3: Experimental Assessment Protocols

To validate the stability conferred by the

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (o-

PPA analog) and Control (Unsubstituted PPA). -

Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Add test compound (final conc. 1

M) to minimize saturation kinetics. Equilibrate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Quenching Solution. Vortex and centrifuge (4000 rpm, 15 min). -

Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

Data Interpretation:

Calculate the slope (

Success Criteria: The o-

Reactive Metabolite Trapping (GSH Adduct Assay)

To verify the reduction in reactive acyl-glucuronide formation or benzylic activation.

Protocol:

-

Incubate compound with HLM (1 mg/mL) and NADPH.

-

Add Glutathione (GSH) at 5 mM (excess).

-

Incubate for 60 mins at 37°C.

-

Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da or 307 Da) to detect GSH-conjugates.

Success Criteria: Absence of GSH adducts indicates the ortho-substitution has effectively prevented the formation of electrophilic reactive metabolites.

Part 4: Synthesis Strategy

For researchers synthesizing this scaffold, the introduction of the

Recommended Route (Radical Difluoromethylation):

-

Substrate: Ortho-iodo phenylpropanoic ester.

-

Reagent: Sodium difluoromethanesulfinate (

) or -

Catalyst: Photoredox catalyst (e.g.,

) or transition metal ( -

Conditions: The generated

radical attacks the ortho-position (or displaces the iodide).

References

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Xing, L., et al. (2015). Novel Insights into the Physicochemical Properties of Difluoromethyl Group. Chemistry – A European Journal, 21(50).

-

Hu, J., et al. (2015). Selective Difluoromethylation and Monofluoromethylation Reactions.[2] Chemical Reviews, 115(2), 731–764.

-

Regan, J., et al. (2003).

MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. (Demonstrates steric blocking of metabolism).

Sources

Strategic Fluorination: Therapeutic Targeting of Difluoromethylated Phenylpropanoic Acids

Executive Summary

The phenylpropanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of metabolic and anti-inflammatory therapeutics. However, traditional variants often suffer from rapid metabolic clearance (via

This technical guide analyzes the difluoromethylated phenylpropanoic acid subclass. Specifically, it explores how the introduction of a difluoromethyl (

The Bioisosteric Rationale: Why Difluoromethyl?

The strategic incorporation of fluorine is not merely about increasing metabolic stability; it is about precise electronic tuning. In the context of phenylpropanoic acids, the

The Lipophilic Hydrogen Bond Donor

Unlike

-

Mechanism: The electronegativity of the two fluorine atoms pulls electron density, leaving the proton acidic enough to interact with carbonyl oxygen or aromatic

-systems in the receptor binding pocket. -

Benefit: This allows the molecule to retain H-bonding interactions (mimicking

or

Modulation of Acidic Strength (pKa)

Placing a

-

Effect: It lowers the pKa of the carboxylic acid via inductive effects, ensuring the headgroup remains ionized at physiological pH. This is critical for ionic anchoring to positively charged residues (e.g., Arg183 in GPR40 or Arg280 in PPAR

).

Metabolic Blockade

The

-

Solution: The C-F bond is the strongest in organic chemistry (

). Substitution at this position blocks cytochrome P450-mediated hydroxylation and prevents the formation of reactive acyl-glucuronide metabolites, reducing the risk of idiosyncratic drug-induced liver injury (DILI).

Primary Therapeutic Target: GPR40 (FFAR1)[1]

Free Fatty Acid Receptor 1 (GPR40) is a validated target for Type 2 Diabetes (T2D).[1] It enhances glucose-stimulated insulin secretion (GSIS).[2]

Mechanism of Action

Difluoromethylated phenylpropanoic acids act as allosteric full agonists . Unlike endogenous fatty acids that bind to the orthosteric site, these synthetic ligands often bind to an allosteric site (Site B), stabilizing the active conformation of the receptor and facilitating

Structural Logic (SAR)

-

Headgroup: The carboxylate (tuned by

) forms a salt bridge with Arg183/Arg258. -

Tail: The phenyl ring, often substituted with phenoxy or biphenyl motifs, occupies the lipophilic pocket.

-

The Fluorine Advantage: The

group reduces the lipophilicity penalty compared to a dimethyl group while preventing metabolic oxidation.

Figure 1: Signal transduction pathway for GPR40 activation by difluoromethylated agonists, leading to glucose-dependent insulin secretion.

Secondary Therapeutic Target: PPARs ( )

Peroxisome Proliferator-Activated Receptors are nuclear receptors governing lipid metabolism.[3] The phenylpropanoic acid core is the classic scaffold for PPAR agonists (e.g., fibrates, glitazars).

Binding Mode

-

The Acid Head: Anchors to the Y-shaped binding pocket via hydrogen bonds with Tyr464, Tyr314, and Ser280 (PPAR

numbering). -

The

Role: The difluoromethyl group sits in a hydrophobic sub-pocket. Crucially, the unique C-H donor capability allows it to form a weak hydrogen bond with backbone carbonyls of the receptor helix, improving potency over simple methyl analogs.

Therapeutic Outcome

-

PPAR

: Increases fatty acid oxidation (Liver). -

PPAR

: Enhances oxidative metabolism (Muscle). -

Dual Agonism: The difluoromethyl modification often broadens selectivity, allowing for dual

targeting which treats dyslipidemia without the weight gain associated with PPAR

Experimental Protocols

Synthesis: Photoredox -Difluoromethylation

Traditional synthesis of

Objective: Install a

Reagents:

-

Substrate: Phenylacrylate derivative (1.0 eq)

-

Reagent: Difluoromethyl sulfonium salt (or

) -

Photocatalyst:

(1.0 mol%) -

Solvent: DMSO/Water (4:1)

-

Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube, dissolve the phenylacrylate substrate and photocatalyst in degassed DMSO.

-

Radical Generation: Add the difluoromethyl radical precursor.

-

Irradiation: Irradiate with Blue LED at room temperature for 12–16 hours. The excited Iridium catalyst reduces the sulfonium salt, generating a

radical. -

Addition: The radical adds to the alkene; a subsequent Hydrogen Atom Transfer (HAT) or reduction/protonation sequence yields the saturated

-difluoromethyl ester. -

Hydrolysis: Treat the ester with LiOH in THF/Water to reveal the free acid.

Figure 2: Photoredox catalytic cycle for the synthesis of α-difluoromethyl phenylpropanoic acids.

In Vitro Validation: TR-FRET Binding Assay

To verify target engagement (PPAR or GPR40), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Protocol:

-

Reagents: Lanthanide-labeled antibody (Donor) targeting the receptor (e.g., anti-GST-PPAR

) and a fluorescent tracer ligand (Acceptor). -

Incubation: Mix 5 nM receptor protein, 5 nM tracer, and varying concentrations of the difluoromethylated test compound in 384-well plates.

-

Competition: The test compound competes with the tracer for the binding pocket.

-

Measurement: After 1 hour, excite at 340 nm and measure emission at 665 nm (Acceptor) and 615 nm (Donor).

-

Analysis: A decrease in the FRET signal (665/615 ratio) indicates successful displacement of the tracer, confirming binding.

Comparative Data Summary

The table below summarizes the theoretical advantages of the difluoromethylated scaffold versus standard analogs based on typical SAR data in this chemical class.

| Property | Methyl Analog ( | Trifluoromethyl ( | Difluoromethyl ( |

| Lipophilicity (LogP) | Moderate | High (Poor Solubility) | Optimal (Balanced) |

| H-Bond Donor Ability | None | None | Yes (Weak C-H donor) |

| Metabolic Stability | Low (Oxidation prone) | High | High |

| pKa Influence | Neutral | Strong Acidifying | Moderate Acidifying |

| Primary Utility | Baseline Potency | Hydrophobic Pocket Fill | Polar/Hydrophobic Hybrid |

References

-

Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][5]

-

Lin, D.C., et al. (2011). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Molecular Pharmacology. [Link]

-

Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][6][5]

-

Li, A., et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid

-Fluorination. ACS Medicinal Chemistry Letters. [Link][7] -

Prier, C.K., Rankic, D.A., & MacMillan, D.W.C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

Sources

- 1. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Difluoromethylation of Phenylpropanoic Acid Scaffolds

Executive Summary & Strategic Overview

The introduction of a difluoromethyl (

When modifying Phenylpropanoic Acid (Hydrocinnamic acid), the synthetic strategy depends entirely on the structural goal:

-

Scaffold Morphing (Decarboxylative): Replacing the carboxyl group (

) with a difluoromethyl group ( -

Scaffold Functionalization (

-C-H): Retaining the carboxyl group (as an ester) and installing the

This guide details two distinct, self-validating protocols for these transformations, utilizing state-of-the-art Nickel/Photoredox catalysis and Electrophilic Enolate Trapping.

Protocol A: Decarboxylative Difluoromethylation

Objective: Conversion of Phenylpropanoic Acid to (2,2-difluoroethyl)benzene. Mechanism: Radical Decarboxylation / Nickel-Catalyzed Cross-Coupling. Key Reference: J. Am. Chem. Soc.[3][4][5][6] 2024; Science 2016.

Strategic Rationale

Direct decarboxylative difluoromethylation is superior to Hunsdiecker-type reactions or multistep reduction/fluorination sequences. It utilizes a Redox-Active Ester (RAE) intermediate to generate an alkyl radical, which is then intercepted by a Nickel catalyst bearing the

Reaction Workflow Diagram

Figure 1: Workflow for converting carboxylic acid to difluoromethyl alkane via Redox-Active Ester.

Materials & Reagents

| Component | Reagent | Role |

| Substrate | Phenylpropanoic Acid | Starting Material |

| Activation | RAE Formation | |

| Catalyst | Cross-coupling catalyst | |

| Photocatalyst | Radical generator (SET) | |

| Nucleophilic | ||

| Additives | Transmetalation promoters |

Step-by-Step Protocol

Step 1: Synthesis of Redox-Active Ester (NHP Ester)

-

Dissolve: In a round-bottom flask, dissolve Phenylpropanoic Acid (1.0 equiv) and

-Hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous -

Activate: Add

-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at 0 °C. -

React: Warm to room temperature and stir for 3–5 hours. A white precipitate (urea) will form.

-

Purify: Filter off the urea. Wash the filtrate with water and brine. Dry over

, concentrate, and recrystallize (EtOH/Hexane) or flash chromatography to obtain the NHP ester.

Step 2: Ni-Catalyzed Decarboxylative Difluoromethylation[3][4]

-

Setup: In a nitrogen-filled glovebox, charge a vial with:

-

NHP Ester (0.2 mmol, 1.0 equiv)

- (10 mol%)

-

dtbbpy Ligand (15 mol%)

-

Ir-Photocatalyst (1 mol%)

- (1.5 equiv) - Note: Solid, bench-stable Zinc reagent.

- (1.5 equiv)

-

-

Solvent: Add anhydrous DMA (dimethylacetamide) to reach 0.1 M concentration. Add Formic Acid (1.0 equiv) via microsyringe.

-

Irradiate: Seal the vial and irradiate with Blue LEDs (450 nm) at 25–30 °C for 12–24 hours. Fan cooling is recommended to maintain temperature.

-

Workup: Dilute with Ethyl Acetate, wash with saturated

(to remove acid/zinc salts), then brine. -

Analysis: The product is the decarboxylated difluoromethyl alkane.

Protocol B: -Difluoromethylation of Ester

Objective: Introduction of

Strategic Rationale

Direct functionalization of the acid is difficult due to the dianion requirement. The ester is the preferred substrate. We utilize Shen's Reagent (

Mechanistic Pathway Diagram

Figure 2: Electrophilic transfer of

Materials & Reagents

| Component | Reagent | Role |

| Substrate | Methyl Phenylpropanoate | Substrate (Esterified Acid) |

| Base | LiHMDS (1.0 M in THF) | Non-nucleophilic base |

| Electrophile | "Shen's Reagent" ( | |

| Solvent | Anhydrous THF | Solvent |

Step-by-Step Protocol

Step 1: Substrate Preparation

Ensure Phenylpropanoic Acid is converted to its Methyl Ester using standard

Step 2: Enolate Formation

-

Apparatus: Flame-dried Schlenk flask under Argon.

-

Charge: Add Methyl Phenylpropanoate (1.0 mmol) and anhydrous THF (5 mL).

-

Cool: Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Deprotonate: Add LiHMDS (1.1 mmol, 1.1 mL of 1.0 M solution) dropwise over 5 minutes.

-

Stir: Stir at -78 °C for 30–45 minutes to ensure complete enolate formation.

Step 3: Electrophilic Trapping

-

Addition: Dissolve Shen's Reagent (1.2 mmol) in minimal anhydrous THF/HMPA (10:1) or add as a solid rapidly against positive argon pressure.

-

Note: Pre-dissolving in THF/HMPA (if soluble) is preferred for homogeneity.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Quench with saturated aqueous

.

Step 4: Purification

-

Extraction: Extract with

(3x). -

Wash: Wash combined organics with water (to remove HMPA/salts) and brine.

-

Chromatography: Purify via silica gel chromatography. The

-

Troubleshooting & "The Self-Validating System"

A robust protocol includes internal checks to verify success before final analysis.

| Observation | Diagnosis | Corrective Action |

| Protocol A: No Product | Catalyst poisoning or Oxygen leak | Ensure glovebox/Schlenk technique is rigorous. Oxygen quenches the Ni-catalytic cycle. |

| Protocol A: Low Yield | Inefficient Transmetalation | Ensure Formic Acid and |

| Protocol B: SM Recovery | Enolate protonation | Ensure anhydrous conditions. The enolate is highly basic; any moisture will regenerate the starting ester. |

| Protocol B: C- vs O-Alkylation | Ambident Nucleophile | Shen's reagent is highly C-selective. If O-alkylation is observed, switch solvent to strictly THF (no HMPA) or use the Kappe Flow Protocol (Fluoroform). |

References

-

Ni-Catalyzed Decarboxylative Difluoromethylation

-

Electrophilic Difluoromethylation (Shen's Reagent)

-

General Decarboxylative Fluorination

-

Flow Chemistry Approach (Fluoroform)

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly Enantioselective Decarboxylative Difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: In Vitro Evaluation of Fluorinated Profens' Anti-inflammatory Activity

Introduction: The Rationale for Fluorinating Profens and a Strategy for In Vitro Assessment

The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by their 2-arylpropionic acid structure, are mainstays in the management of pain and inflammation.[1] A prominent member of this class is ibuprofen.[2] The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, spurred the development of derivatives with enhanced selectivity for COX-2 to mitigate gastrointestinal side effects associated with COX-1 inhibition.[5][6]

Strategic fluorination of drug candidates is a powerful tool in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[7] The introduction of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond.[8] Furthermore, fluorination can increase lipophilicity, potentially enhancing membrane permeation and bioavailability.[8][9] These modifications can lead to increased drug potency and a longer half-life.[9][10] This application note provides a comprehensive guide with detailed protocols for the in vitro evaluation of fluorinated profens, focusing on their anti-inflammatory potential.

We will explore a suite of assays to build a comprehensive profile of these novel compounds. This includes direct assessment of their primary target engagement through COX-1 and COX-2 inhibition assays. Furthermore, we will investigate their effects on key inflammatory mediators in a cellular context using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a well-established model for inflammation research. Specifically, we will quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The underlying molecular mechanisms will be probed by examining the modulation of the NF-κB and MAPK signaling pathways, which are pivotal in regulating the inflammatory response.[11][12][13]

Part 1: Foundational Assays - Cytotoxicity and Target Engagement

A crucial first step in the evaluation of any new compound is to determine its potential cytotoxicity to ensure that subsequent observations of anti-inflammatory effects are not due to cell death. Following this, direct measurement of the compound's ability to inhibit the COX enzymes is essential.

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM).[16] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[17]

-

Compound Treatment: Prepare serial dilutions of the fluorinated profens in DMEM. After the initial incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours under the same conditions.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Direct Target Inhibition: COX-1 and COX-2 Inhibition Assays

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.[6] The inhibition is quantified by measuring the reduction in the production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid.[3] The IC₅₀ (half-maximal inhibitory concentration) values for each isoform are determined to assess both potency and selectivity.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibition.

Protocol (ELISA-based):

-

Reagent Preparation: Prepare solutions of the fluorinated profens and reference compounds (e.g., ibuprofen, celecoxib) in an appropriate solvent like DMSO.[3]

-

Assay Setup: In a 96-well plate, add the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin, L-epinephrine), and either ovine or human COX-1 or human recombinant COX-2 enzyme.[3][5]

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a control group with no inhibitor.[3]

-

Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzymes.[3]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[3]

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[3]

-

PGE2 Quantification: Stop the reaction and measure the amount of PGE2 produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 2: Cellular Assays for Anti-inflammatory Effects in Macrophages

This section details protocols to assess the effects of fluorinated profens on inflammatory responses in RAW 264.7 macrophages, a cell line widely used for studying inflammation. These cells are sensitive to LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response.[20]

Culturing RAW 264.7 Macrophages

Protocol:

-

Media: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17]

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[21]

-

Subculturing: When cells reach 80-90% confluency, subculture them. Detach the adherent cells by gentle scraping or using a cell scraper, as they can be difficult to lift with trypsin.[21][22] A 1:2 or 1:3 split ratio is generally recommended.[21]

-

Passage Number: Use low passage number cells (ideally below 20) for experiments to avoid genetic drift and ensure consistent responses.[20][22]

Inhibition of Nitric Oxide (NO) Production

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator.[23] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[17]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the fluorinated profens for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[24]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Assay:

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-only treated group.

Quantification of Pro-inflammatory Cytokines (IL-6 and TNF-α)

Principle: IL-6 and TNF-α are potent pro-inflammatory cytokines produced by macrophages upon stimulation with LPS.[26] Their levels in the cell culture supernatant can be accurately quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the NO inhibition assay (Section 2.2).

-

Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

-

ELISA:

-

Use commercially available ELISA kits for mouse IL-6 and TNF-α.

-

Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a substrate, and a stop solution.[27][28]

-

-

Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's instructions (usually 450 nm).

-

Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of IL-6 and TNF-α in the samples and determine the percentage of inhibition for each fluorinated profen.

Part 3: Mechanistic Insights - Probing Key Signaling Pathways

To understand how fluorinated profens exert their anti-inflammatory effects at a molecular level, it is crucial to investigate their impact on key signaling pathways that regulate the expression of inflammatory mediators. The NF-κB and MAPK pathways are central to this process.[29]

The NF-κB Signaling Pathway

Principle: The transcription factor NF-κB is a master regulator of inflammatory gene expression.[11][30] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[26] Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding iNOS, COX-2, and pro-inflammatory cytokines.[31]

NF-κB Signaling Pathway in Inflammation

Caption: Simplified NF-κB signaling cascade.

The MAPK Signaling Pathway

Principle: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another critical set of signaling molecules involved in the inflammatory response.[12][32] LPS activates these kinases, which in turn can phosphorylate and activate transcription factors that contribute to the expression of inflammatory genes.[13][33]

MAPK Signaling Pathway in Inflammation

Caption: Overview of the MAPK signaling cascade.

Methods for Pathway Analysis:

The effect of fluorinated profens on these pathways can be assessed using techniques such as:

-

Western Blotting: To measure the protein levels of key signaling molecules, including phosphorylated forms (e.g., p-IκBα, p-p38, p-JNK, p-ERK) and total protein levels. A decrease in the phosphorylated forms in the presence of the test compound would indicate inhibition of the pathway.

-

Immunofluorescence Microscopy: To visualize the nuclear translocation of NF-κB. Cells can be stained with an antibody against the p65 subunit of NF-κB and a nuclear stain (e.g., DAPI). A reduction in nuclear NF-κB staining in compound-treated cells compared to LPS-stimulated cells would indicate pathway inhibition.

-

Reporter Gene Assays: Using cell lines that have been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. A decrease in reporter gene activity would signify inhibition of the NF-κB pathway.

Data Summary and Interpretation

The data generated from these assays should be compiled and analyzed to build a comprehensive anti-inflammatory profile for each fluorinated profen.

Table 1: Summary of In Vitro Anti-inflammatory Data for Fluorinated Profens

| Compound | Cytotoxicity (IC₅₀, µM) | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | COX-2 Selectivity Index | NO Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |

| Ibuprofen | >100 | Value | Value | Value | Value | Value | Value |

| Fluoroprofen A | >100 | Value | Value | Value | Value | Value | Value |

| Fluoroprofen B | >100 | Value | Value | Value | Value | Value | Value |

| Celecoxib | >100 | Value | Value | Value | Value | Value | Value |

Note: Values are to be experimentally determined.

A successful fluorinated profen candidate would ideally exhibit low cytotoxicity, potent inhibition of COX-2 with high selectivity over COX-1, and significant inhibition of NO, IL-6, and TNF-α production in LPS-stimulated macrophages. Mechanistic studies showing inhibition of the NF-κB and/or MAPK pathways would further strengthen the rationale for its anti-inflammatory activity.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of novel fluorinated profens. By systematically assessing cytotoxicity, direct enzyme inhibition, and effects on key inflammatory mediators and signaling pathways in a relevant cellular model, researchers can effectively identify promising candidates for further development as next-generation anti-inflammatory agents. The strategic incorporation of fluorine holds the potential to yield profen derivatives with enhanced efficacy and improved safety profiles, addressing the continuing need for better anti-inflammatory therapies.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322-334. [Link]

-

Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

-

Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]

-

Kim, C., & Kim, B. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of bacteriology and virology, 47(1), 1–9. [Link]

-

Cyagen. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. [Link]

-

I-Scientific. (2025). MAPK signalling pathway: Significance and symbolism. [Link]

-

Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. [Link]

-

Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of clinical pharmacology, 36(12 Suppl), 7S–15S. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 413-424. [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

Wang, J. L., Johnson, J. A., & Kiefer, J. R. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(22), 2091-2096. [Link]

-

Evans, A. M. (1996). Pharmacodynamics and Pharmacokinetics of the Profens: Enantioselectivity, Clinical Implications, and Special Reference to S(+)‐Ibuprofen. The Journal of Clinical Pharmacology, 36(S1), 7S-15S. [Link]

-

ResearchGate. (2025). Metabolism of fluorine-containing drugs. [Link]

-

Pal, R., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. [Link]

-

LIPID MAPS. (2006). Core E - LIPID MAPS THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. [Link]

-

protocols.io. (2024). Cell culture of RAW264.7 cells. [Link]

-

Gallardo, V., Kedor-Hackmann, E. R. M., & Santoro, M. I. R. M. (2003). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. International journal of pharmaceutics, 261(1-2), 147–154. [Link]

-

Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

-

Sung, C. T., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 16(11), 425. [Link]

-

Fenton, J. I., & Hord, N. G. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, leukotrienes, and essential fatty acids, 75(4-5), 265–271. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pranoprofen?[Link]

-

Semantic Scholar. (2012). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. [Link]

-

Wikipedia. (n.d.). Profen (drug class). [Link]

-

Kim, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 149(3), 700–706. [Link]

-

JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Elabscience. (n.d.). High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. [Link]

-

AdviSains. (n.d.). Human IL-6 ELISA Kit ab178013. [Link]

-

Siriamornpun, S., Srisawat, U., & Meeso, N. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods (Basel, Switzerland), 7(11), 190. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Interleukin 6 (IL6). [Link]

-

Taylor & Francis Online. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. [Link]

-

Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]

-

Biomedica. (n.d.). Human IL-6 ELISA. [Link]

Sources

- 1. Profen (drug class) - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of Pranoprofen? [synapse.patsnap.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 10. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. mdpi.com [mdpi.com]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. lipidmaps.org [lipidmaps.org]

- 21. rwdstco.com [rwdstco.com]

- 22. bowdish.ca [bowdish.ca]

- 23. jkb.ub.ac.id [jkb.ub.ac.id]

- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. thaiscience.info [thaiscience.info]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. cloud-clone.com [cloud-clone.com]

- 29. commerce.bio-rad.com [commerce.bio-rad.com]

- 30. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 32. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 33. wisdomlib.org [wisdomlib.org]

Application Notes & Protocols: Strategic Esterification of (2-(Difluoromethyl)phenyl)propanoic Acid

Abstract: This document provides a comprehensive technical guide for the esterification of (2-(Difluoromethyl)phenyl)propanoic acid, a valuable building block in contemporary drug discovery and materials science. The unique structural features of this substrate, namely the ortho-difluoromethyl group, introduce significant steric and electronic challenges that render standard esterification protocols suboptimal. Herein, we dissect the substrate's reactivity profile and present a selection of robust, field-proven protocols. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot effectively, and adapt these methodologies to their specific synthetic goals.

Strategic Considerations: Analyzing the Substrate

The successful esterification of (2-(Difluoromethyl)phenyl)propanoic acid hinges on a clear understanding of its molecular architecture. Two primary factors dictate the choice of synthetic strategy:

-

Steric Hindrance: The propanoic acid's α-carbon is attached to a phenyl ring bearing a difluoromethyl (-CHF₂) group at the ortho position. This substitution creates a sterically congested environment around the carboxylic acid moiety. This bulkiness can significantly impede the approach of an alcohol nucleophile, particularly in sterically demanding, acid-catalyzed equilibrium reactions like the Fischer-Speier esterification.[1][2]

-

Electronic Effects: The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect increases the acidity (lowers the pKa) of the carboxylic acid proton, which can be advantageous. However, it also slightly destabilizes the transition state in some reactions. The electronic properties of fluorinated propionic acids have been a subject of detailed study, revealing shifts in carboxylate vibrational frequencies and influencing fragmentation pathways in mass spectrometry.[3]

A logical workflow for selecting the appropriate esterification method is crucial for maximizing yield and purity while minimizing side reactions.

Caption: Workflow for selecting an esterification method.

Recommended Esterification Methodologies

Given the substrate's characteristics, methods that rely on activating the carboxylic acid under mild conditions are strongly preferred over equilibrium-driven processes that require harsh conditions.

Method 1: Steglich Esterification (High-Yield & Mild Conditions)

This is the premier method for sterically hindered and sensitive substrates.[4] It utilizes a carbodiimide coupling agent to activate the carboxylic acid in situ, with a nucleophilic catalyst facilitating the acyl transfer to the alcohol.[5][6]

Rationale: The Steglich esterification operates at room temperature and under neutral pH, avoiding the high heat and strong acids that can lead to degradation or side reactions.[5] The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for overcoming the steric barrier by forming a highly reactive acylpyridinium intermediate.[4]

Reaction Mechanism:

Caption: Generalized mechanism of the Steglich Esterification.

Protocol: Synthesis of Ethyl (2-(Difluoromethyl)phenyl)propanoate

Materials:

-

(2-(Difluoromethyl)phenyl)propanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate (aq.)

-

Brine (Saturated NaCl aq.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-(Difluoromethyl)phenyl)propanoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

-

Add anhydrous ethanol (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5] Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Method 2: Mitsunobu Reaction (For Precious Alcohols & Stereochemical Inversion)

The Mitsunobu reaction is an exceptionally reliable method for forming esters, particularly from secondary alcohols where it proceeds with a clean inversion of stereochemistry.[7][8] It is ideal when the alcohol component is more valuable or sensitive than the acid.

Rationale: This reaction transforms the alcohol's hydroxyl group into an excellent leaving group in situ, allowing it to be displaced by the carboxylate nucleophile in an Sₙ2 reaction.[9] This process is generally fast and efficient, but requires careful purification to remove stoichiometric amounts of triphenylphosphine oxide and hydrazinedicarboxylate byproducts.[10]

Reaction Mechanism:

Caption: Simplified mechanism of the Mitsunobu Reaction.

Protocol: Synthesis of Isopropyl (2-(Difluoromethyl)phenyl)propanoate

Materials:

-

(2-(Difluoromethyl)phenyl)propanoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Isopropanol

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-(Difluoromethyl)phenyl)propanoic acid (1.2 eq), isopropanol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. The solution may turn from colorless to a pale yellow or orange color.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue will contain the product and byproducts. Purification can often be achieved directly by silica gel column chromatography. In some cases, precipitating the triphenylphosphine oxide by adding a non-polar solvent (like diethyl ether or a hexane/ether mixture) and filtering can simplify the subsequent chromatography.

Method 3: Fischer-Speier Esterification (For Simple, Inexpensive Alcohols)

This classic acid-catalyzed method is economically viable but often challenging for sterically hindered substrates.[11] It is an equilibrium-controlled process, requiring measures to shift the equilibrium toward the product.[2][12]

Rationale: For (2-(Difluoromethyl)phenyl)propanoic acid, this method is only recommended for simple, unhindered primary alcohols (e.g., methanol, ethanol) that can be used in large excess as the solvent.[1] The reaction will likely be slow and require elevated temperatures. Water removal, for instance with a Dean-Stark apparatus, is essential to drive the reaction to completion.[1][13]

Protocol: Synthesis of Methyl (2-(Difluoromethyl)phenyl)propanoate

Materials:

-

(2-(Difluoromethyl)phenyl)propanoic acid

-

Methanol (anhydrous)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Toluene

-

Saturated Sodium Bicarbonate (aq.)

-

Brine (Saturated NaCl aq.)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add (2-(Difluoromethyl)phenyl)propanoic acid (1.0 eq), a large excess of methanol (can be used as a co-solvent with toluene), and toluene.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 5 mol%).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected or TLC/LC-MS indicates the consumption of the starting material (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred solution of saturated NaHCO₃.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Comparative Summary of Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Harsh (Heat, Strong Acid) | Mild (Room Temp, Neutral) | Mild (0 °C to Room Temp) |

| Key Reagents | H₂SO₄ or HCl catalyst | DCC/EDC, DMAP | PPh₃, DEAD/DIAD |

| Advantages | Economical, simple reagents | High yield, wide scope, good for hindered substrates | Excellent for secondary alcohols, stereochemical control |

| Disadvantages | Equilibrium-limited, slow, not for sensitive substrates | Stoichiometric urea byproduct, cost of reagents | Stoichiometric byproducts (phosphine oxide), reagent sensitivity |

| Suitability for Topic | Low to Moderate: Only for simple alcohols with forcing conditions. | High: The recommended method for most applications. | High: Excellent choice, especially for valuable or secondary alcohols. |

Safety & Handling

-

Carbodiimides (DCC, EDC): These are potent allergens and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Azodicarboxylates (DEAD, DIAD): These reagents are toxic and potentially explosive. Handle with care, avoiding heat and shock.

-

Diazomethane: If used for methyl ester synthesis, diazomethane is extremely toxic, carcinogenic, and explosive.[14][15] It should only be handled by experienced personnel using specialized, flame-polished glassware behind a blast shield.[14] Trimethylsilyldiazomethane is a safer commercially available alternative.[16]

-

Always conduct reactions in a well-ventilated fume hood and wear appropriate PPE.

References

-

JoVE. Carboxylic Acids to Methylesters: Alkylation using Diazomethane. JoVE. [Link]

-

Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-8. [Link]

-

Pearson. Diazomethane can be used to convert a carboxylic acid to a methyl ester. Pearson Education. [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

-

Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]

-

J&K Scientific LLC. Fischer Esterification. J&K Scientific. [Link]

-

Wikipedia. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification. TRU Chemistry. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Wikipedia. Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia. Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. Pharmaffiliates. [Link]

-

University of Toronto. Fischer Esterification. University of Toronto Chemistry. [Link]

-

ResearchGate. Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. ResearchGate. [Link]

-

SynArchive. Steglich Esterification. SynArchive. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. [Link]

-

Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

-

Chemguide. Esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Taylor & Francis Online. Steglich esterification: Knowledge and References. Taylor & Francis Online. [Link]

-

Berque-Best, K., et al. (2012). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. PMC. [Link]

-

Popović, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management. [Link]

-

Sakharov, A.M., et al. (2017). 2,5-Furandicarboxylic acid fluoro-containing esters synthesis. Fluorine Notes. [Link]

-

de Nola, G., et al. (2023). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

-

Popović, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. athabascau.ca [athabascau.ca]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. cerritos.edu [cerritos.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is tailored for researchers, scientists, and drug development professionals dedicated to achieving high levels of stereochemical control in their synthetic endeavors. Here, we delve into the nuances of enhancing enantiomeric excess (ee), offering a blend of troubleshooting guides, frequently asked questions, and detailed experimental protocols. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every piece of advice is not just a step to follow, but a principle to understand and apply.

I. Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. This section provides a systematic workflow to diagnose and address the root causes of suboptimal stereoselectivity.

Initial Assessment: Is Your Analytical Method Reliable?

Question: My chiral HPLC/GC analysis shows low or inconsistent ee values. What should I do first?

Answer: First, validate your chiral separation method. An adequate separation should have a resolution factor (Rs) greater than 1.5 between the enantiomer peaks. If the resolution is poor, you need to optimize your analytical method.[1]

Protocol 1: Validation of Chiral HPLC/GC Method

-

System Suitability: Inject a racemic standard of your compound to confirm that your column can separate the enantiomers.

-

Resolution: Calculate the resolution (Rs) between the two enantiomer peaks. Aim for Rs > 1.5.

-

Linearity: Prepare a series of standards with varying enantiomeric ratios and plot the peak area ratio against the known concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[1]

-

Accuracy: Analyze samples with a known enantiomeric excess to confirm the accuracy of your method.[1]

Investigating the Reaction Itself: Reagents, Catalysts, and Conditions

Once your analytical method is validated, the next step is to scrutinize the components and conditions of your reaction.

Question: My analytical method is validated, but my ee is still low. What are the likely culprits within my reaction?

Answer: The purity of your reagents and the integrity of your catalyst are paramount. Trace impurities can act as poisons or inhibitors, drastically reducing enantioselectivity.[1] Reaction conditions such as temperature, solvent, and catalyst loading also play a critical role.

Systematic Troubleshooting Workflow

This workflow provides a logical progression for identifying the source of low enantiomeric excess.

Caption: Troubleshooting Workflow for Low Enantiomeric Excess.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the optimization of asymmetric reactions.

Impact of Reaction Parameters

Q1: How does temperature affect enantioselectivity?

A1: Generally, lower reaction temperatures lead to higher enantioselectivity.[2] This is because the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures.[2] However, this is not a universal rule; some reactions exhibit an optimal temperature for enantioselectivity, and in rare cases, higher temperatures can lead to higher ee.[3][4][5][6] It is always advisable to perform a temperature screening study to determine the optimal conditions for your specific reaction.

Q2: Can the solvent choice significantly impact my enantiomeric excess?

A2: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex, the solubility of reagents, and the stability of intermediates and transition states.[7] A solvent screen is a crucial part of optimizing any asymmetric reaction. For instance, in some 1,4-addition reactions, an inverse correlation between the dielectric constant of the solvent and the enantiomeric yield has been observed.[7]

Q3: What is the effect of catalyst loading on enantiomeric excess?

A3: The relationship between catalyst loading and enantiomeric excess can be complex. While a higher catalyst loading generally leads to a faster reaction, it can sometimes decrease the ee.[8] This may be due to the formation of less selective catalyst aggregates at higher concentrations or the promotion of a non-selective background reaction.[8] Therefore, screening a range of catalyst loadings is recommended to find the optimal balance between reaction rate and enantioselectivity.[1][9]

| Parameter | General Effect on ee | Rationale |

| Temperature | Lower temperature often increases ee. | Magnifies the free energy difference between diastereomeric transition states.[2] |

| Solvent | Highly influential. | Affects catalyst-substrate complex conformation and transition state stabilization.[7] |

| Catalyst Loading | Optimal loading exists. | High loading can lead to aggregation and less selective pathways.[8] |

| Substrate Purity | High purity is crucial. | Impurities can inhibit or poison the catalyst.[1] |

Advanced Concepts

Q4: What are "nonlinear effects" in asymmetric catalysis?

A4: A nonlinear effect (NLE) occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or auxiliary.[10][11][12][13] A positive NLE, or "asymmetric amplification," results in a product with a higher ee than expected, while a negative NLE, or "asymmetric depletion," yields a lower ee.[10][11][13] These effects can provide valuable mechanistic insights.[10][12]

Caption: Types of Nonlinear Effects.

Q5: What is kinetic resolution and how can it enhance enantiomeric excess?

A5: Kinetic resolution is a technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[14][15] One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material.[14][15] The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[14]

Q6: How can the 50% yield limit of kinetic resolution be overcome?

A6: The 50% yield limitation can be surpassed by employing Dynamic Kinetic Resolution (DKR).[14][16] In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[14][16]

III. Experimental Protocols

This section provides detailed methodologies for key experiments aimed at enhancing enantiomeric excess.

Protocol 2: Screening of Chiral Ligands

The choice of chiral ligand is often the most critical factor in achieving high enantioselectivity.

-

Ligand Selection: Based on literature precedents for similar transformations, select a structurally diverse set of chiral ligands. Common classes include BINAP, Salen, and bisoxazoline derivatives.[]

-

Reaction Setup: In parallel, set up a series of small-scale reactions, each with a different chiral ligand, keeping all other reaction parameters (temperature, solvent, concentration, catalyst loading) constant.

-

Analysis: After a set reaction time, quench the reactions and determine the enantiomeric excess of the product for each ligand using a validated chiral HPLC/GC method.

-

Optimization: Select the ligand that provides the highest ee and proceed with further optimization of other reaction parameters.

Protocol 3: Temperature and Solvent Screening

A systematic screening of temperature and solvent can often lead to significant improvements in enantioselectivity.

-

Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile).

-

Temperature Range: Define a temperature range for screening (e.g., -78 °C to room temperature).

-

Matrix Experiment: Set up a matrix of experiments, testing each selected solvent at different temperatures.

-

Data Analysis: Analyze the enantiomeric excess for each condition and identify the optimal solvent and temperature combination.

| Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Toluene | -20 | 85 |

| Toluene | 0 | 78 |

| THF | -20 | 92 |

| THF | 0 | 88 |

| CH2Cl2 | -20 | 75 |

| CH2Cl2 | 0 | 68 |

IV. Post-Synthesis Enhancement of Enantiomeric Excess

In cases where the asymmetric synthesis does not yield the desired level of enantiopurity, post-reaction methods can be employed.

Resolution of Enantiomers

The most common method for separating enantiomers is to convert them into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.[18][19][20]

Protocol 4: Classical Resolution via Diastereomeric Salt Formation

-

Resolving Agent: Select a chiral resolving agent that will form a salt with your compound (e.g., a chiral amine to resolve a racemic acid).[18][19]

-

Salt Formation: React the racemic mixture with the resolving agent to form a mixture of diastereomeric salts.

-

Separation: Separate the diastereomers by fractional crystallization, exploiting their different solubilities.[18][19]

-

Liberation: Treat the separated diastereomeric salt with an acid or base to liberate the pure enantiomer.

Enrichment Techniques

For mixtures that are already enantioenriched, several techniques can be used to further increase the enantiomeric excess.

-

Preferential Crystallization: Under specific conditions, one enantiomer may crystallize preferentially from a supersaturated solution of a non-racemic mixture.

-

Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate enantiomers on a larger scale.[][22]

V. Conclusion

Enhancing enantiomeric excess in asymmetric synthesis is a multifaceted challenge that requires a systematic and well-informed approach. By carefully validating analytical methods, scrutinizing reagents and catalysts, and methodically optimizing reaction conditions, researchers can significantly improve the stereochemical outcome of their reactions. Furthermore, an understanding of advanced concepts like nonlinear effects and kinetic resolution, coupled with the judicious use of post-synthesis purification techniques, provides a powerful toolkit for accessing enantiopure compounds.

VI. References

-

Girard, C., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Israel Journal of Chemistry, 49(3‐4), 291-299. [Link]

-

Kagan, H. B., et al. (1996). Nonlinear effects in asymmetric catalysis: some recent aspects. Acta Chemica Scandinavica, 50, 345-352. [Link]

-

Girard, C., & Kagan, H. B. (2002). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 41(23), 4504-4506. [Link]

-

Wikipedia. Enantioselective synthesis. [Link]

-

Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

-